molecular formula C11H16N2O3S B14900723 n-(3-(Propylsulfonamido)phenyl)acetamide

n-(3-(Propylsulfonamido)phenyl)acetamide

Cat. No.: B14900723
M. Wt: 256.32 g/mol
InChI Key: CTZQVWKSMXJWBW-UHFFFAOYSA-N
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Description

N-(3-(Propylsulfonamido)phenyl)acetamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. Sulfonamides represent a significant class of compounds known for their diverse biological activities. Literature indicates that sulfonamide derivatives are extensively investigated for their potential as antimicrobial agents, effective against both gram-positive and gram-negative bacteria . Furthermore, research into similar structures has shown substantial in vitro and in vivo anticancer and antitumor activities, making the sulfonamide group a valuable scaffold in drug discovery . The mechanism of action for sulfonamides often involves enzyme inhibition, and they have been utilized as key synthons in developing protease inhibitors, diuretics, and hypoglycemic agents . The molecular structure of related compounds, characterized by techniques such as X-ray crystallography, often reveals a non-coplanar conformation between the aromatic rings, which can influence their binding to biological targets . This product is intended for research applications only, including but not limited to, use as a standard in analytical studies, a building block in organic synthesis, and a candidate compound in pharmacological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[3-(propylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C11H16N2O3S/c1-3-7-17(15,16)13-11-6-4-5-10(8-11)12-9(2)14/h4-6,8,13H,3,7H2,1-2H3,(H,12,14)

InChI Key

CTZQVWKSMXJWBW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Sulfonamide Group Introduction via 3-Nitrobenzenesulfonyl Chloride

The synthesis begins with the preparation of 3-nitrobenzenesulfonyl chloride, a key intermediate. Sulfonation of nitrobenzene with fuming sulfuric acid at 150°C yields 3-nitrobenzenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane to form the sulfonyl chloride derivative.

Reaction Conditions:

  • Sulfonation: Nitrobenzene (1.0 equiv), fuming H₂SO₄ (3.0 equiv), 150°C, 6 h.
  • Chlorination: 3-Nitrobenzenesulfonic acid (1.0 equiv), PCl₅ (2.5 equiv), CH₂Cl₂, reflux, 4 h.

The resultant 3-nitrobenzenesulfonyl chloride is reacted with propylamine in dichloromethane under nitrogen, with triethylamine as a base to scavenge HCl. This yields N-propyl-3-nitrobenzenesulfonamide, isolated via aqueous workup and recrystallization.

Key Data:

Step Reagents Solvent Yield (%)
Sulfonamide formation Propylamine, Et₃N CH₂Cl₂ 82

Reduction of Nitro to Amine

The nitro group in N-propyl-3-nitrobenzenesulfonamide is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 25°C. Alternatively, iron powder in hydrochloric acid (Fe/HCl) achieves comparable yields but necessitates longer reaction times.

Optimization Table:

Reducing Agent Conditions Time (h) Yield (%)
H₂/Pd/C EtOH, 25°C, 50 psi 3 90
Fe/HCl HCl (conc.), reflux 12 85

The product, 3-(propylsulfonamido)aniline, is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Acetylation of 3-(Propylsulfonamido)aniline

The final step involves acetylation of the aromatic amine using acetic anhydride in pyridine. Under Schotten-Baumann conditions, 3-(propylsulfonamido)aniline reacts with acetic anhydride in aqueous sodium hydroxide, yielding the target compound.

Reaction Protocol:

  • Reagents: 3-(Propylsulfonamido)aniline (1.0 equiv), Ac₂O (1.2 equiv), pyridine (2.0 equiv).
  • Conditions: 0°C to room temperature, 4 h.
  • Yield: 88% after recrystallization (ethanol/water).

Alternative Synthetic Pathways

Coupling Agent-Mediated Acetylation

Inspired by methodologies for phenoxy acetamide derivatives, the amine can be acetylated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This approach minimizes hydrolysis side reactions but increases cost.

Comparative Analysis:

Method Reagents Yield (%) Purity (%)
Schotten-Baumann Ac₂O, NaOH 88 99
EDC·HCl/DMAP EDC·HCl, DMAP 85 98

Direct Sulfonylation of Acetanilide Derivatives

An alternative route involves sulfonylation of N-(3-aminophenyl)acetamide. However, this method suffers from poor regioselectivity due to the acetamide group’s ortho/para-directing effects, leading to undesired isomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.56–7.43 (m, 3H, Ar-H), 3.12 (t, 2H, CH₂CH₂CH₃), 2.15 (s, 3H, COCH₃), 1.72–1.64 (m, 2H, CH₂CH₂CH₃), 1.01 (t, 3H, CH₂CH₂CH₃).
  • IR (KBr): 3276 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1324, 1149 cm⁻¹ (SO₂).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the distorted tetrahedral geometry at the sulfur atom and intermolecular hydrogen bonding patterns stabilizing the crystal lattice.

Challenges and Mitigation Strategies

  • Nitro Reduction Side Reactions: Over-reduction to hydroxylamine derivatives is mitigated by using controlled H₂ pressure (50 psi) and Pd/C catalysis.
  • Sulfonamide Hydrolysis: Acidic conditions during workup are avoided to prevent cleavage of the sulfonamide bond.

Chemical Reactions Analysis

Types of Reactions: n-(3-(Propylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: n-(3-(Propylsulfonamido)phenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

Medicine: In medicinal chemistry, this compound is investigated for its potential as an analgesic and antipyretic agent. It may also be used in the synthesis of other bioactive molecules.

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of n-(3-(Propylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with receptors or ion channels, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-(3-(Propylsulfonamido)phenyl)acetamide and related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound -SO₂NHCH₂CH₂CH₃ (meta) C₁₁H₁₅N₂O₃S 255.32 (calculated) Sulfonamide, Acetamide
N-(3-(N-(Pyrazinyl)sulfamoyl)phenyl)acetamide -SO₂NH-(pyrazinyl) (meta) C₁₈H₁₈N₅O₆S 432.10 Sulfamoyl, Acetamide, Pyrazine
N-(3-Nitrophenyl)acetamide -NO₂ (meta) C₈H₈N₂O₂ 164.16 Nitro, Acetamide
N-(3-Acetyl-4-hydroxypropoxyphenyl)acetamide -OCH₂CH(OH)CH₂NHiPr (para) C₁₆H₂₄N₂O₄ 308.37 Acetyl, Hydroxy, Acetamide
N-{3-[(6-Chloro-tetrahydrocarbazolyl)carbonyl]phenyl}acetamide -CO-(6-Cl-tetrahydrocarbazole) (meta) C₂₃H₂₀ClN₂O₂ 399.87 Carbazole, Chloro, Acetamide

Key Observations :

  • Electronic Effects : The propylsulfonamido group in the target compound introduces moderate electron-withdrawing character, contrasting with the strong electron-withdrawing nitro group in N-(3-nitrophenyl)acetamide . This difference likely impacts solubility and reactivity in synthetic or biological environments.
  • Bulkiness : The tetrahydrocarbazole derivatives exhibit significantly larger steric bulk due to their fused aromatic systems, which may hinder membrane permeability compared to the more compact sulfonamido analogs.

Biological Activity

N-(3-(Propylsulfonamido)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 256.34 g/mol

The compound features a propylsulfonamide group attached to a phenyl ring, which is further linked to an acetamide moiety. This unique structure contributes to its biological properties.

The biological activity of this compound may be attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The sulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological functions.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Testing Against Bacteria : Compounds with sulfonamide groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The activity is often linked to the ability of the compounds to penetrate bacterial cell walls due to their lipophilicity and structural characteristics .
CompoundActivity Against MRSAActivity Against E. coli
Compound AEffectiveLess effective
Compound BModerateEffective

Anticonvulsant Activity

In a study evaluating various acetamide derivatives, it was noted that certain structural modifications could enhance anticonvulsant properties. While specific data on this compound is limited, related compounds have demonstrated significant activity in models of epilepsy .

  • Mechanism : The anticonvulsant effects are likely linked to modulation of sodium channels and GABAergic systems, which are critical in seizure control.

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial potential of several sulfonamide derivatives against E. coli and S. aureus. The findings indicated that structural variations significantly influenced activity levels, highlighting the importance of the propylsulfonamide group in enhancing antimicrobial properties .
  • Anticonvulsant Screening :
    In a series of tests using animal models, derivatives similar to this compound were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test. Results showed that compounds with specific substituents at the para position exhibited notable protective effects against seizures .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(3-(Propylsulfonamido)phenyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including acetylation of aniline derivatives followed by sulfonamide coupling. For example, analogous compounds like N-(3-acetylphenyl)acetamide are synthesized by reacting 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) at 80–100°C . Subsequent sulfonamide formation can be achieved using propane sulfonyl chloride under Schotten-Baumann conditions. Intermediates are characterized via IR (confirming C=O stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 2.1–2.3 ppm; aromatic protons between δ 6.8–7.8 ppm), and mass spectrometry (e.g., molecular ion peaks matching expected m/z) .

Advanced: How can researchers optimize reaction yields when synthesizing N-(3-sulfonamido)phenyl acetamides with sterically hindered substituents?

Steric hindrance in substituents (e.g., bulky alkyl groups) often reduces yields during sulfonamide coupling. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine intermediate.
  • Temperature control : Gradual addition of sulfonyl chlorides at 0–5°C minimizes side reactions.
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
    For example, a patent reported 15–20% yield improvements in similar carbazole-acetamide derivatives by employing dropwise reagent addition and low-temperature quenching .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H NMR : Key signals include the acetamide methyl group (singlet at δ 2.1–2.3 ppm) and aromatic protons (multiplets in δ 7.0–7.8 ppm).
  • ¹³C NMR : Carbonyl carbons (amide C=O at ~168–170 ppm; sulfonamide S=O at ~110–115 ppm).
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) to confirm molecular formula .
  • X-ray crystallography : Resolves stereochemical ambiguities; e.g., a related compound (N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide) was crystallographically validated with a triclinic system (space group P-1) .

Advanced: How can researchers resolve contradictions in biological activity data for sulfonamide-containing acetamides?

Discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) may arise from assay conditions or compound purity. Methodological solutions include:

  • Dose-response standardization : Use consistent molar concentrations across assays.
  • Orthogonal assays : Validate sodium channel inhibition (e.g., patch-clamp electrophysiology) alongside receptor-binding studies .
  • Purity validation : HPLC with >98% purity thresholds to exclude degradants or isomers . For instance, Compound H (a triazine-acetamide analog) showed variability in sodium channel blocking until purity was rigorously confirmed .

Basic: What safety protocols are essential when handling N-(3-sulfonamido)phenyl acetamides in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chlorides or acetic anhydride vapors.
  • First aid : Immediate rinsing with water for skin/eye contact; consult medical professionals if ingested (no antidotes reported) .

Advanced: How can computational modeling aid in predicting the bioactivity of novel N-(3-sulfonamido)phenyl acetamide derivatives?

  • Docking studies : Predict binding affinities to target proteins (e.g., sodium channels using PDB 4TW models) .
  • QSAR : Correlate electronic parameters (Hammett σ values) with antioxidant activity, as demonstrated for hydroxyimino-indole acetamides .
  • ADMET prediction : Tools like SwissADME assess logP (optimal 2–3.5) and blood-brain barrier permeability for CNS-targeted analogs .

Basic: What are the common impurities in N-(3-sulfonamido)phenyl acetamide synthesis, and how are they identified?

  • Unreacted intermediates : Detectable via TLC (Rf comparison) or LC-MS.
  • Sulfonic acid byproducts : Identified by IR (broad S=O stretches at ~1250 cm⁻¹) .
  • Di-acetylated products : Resolved using reverse-phase HPLC with C18 columns .

Advanced: How can researchers design experiments to elucidate the mechanism of action for sulfonamide-acetamide analogs in pain modulation?

  • Electrophysiology : Measure tetrodotoxin-sensitive sodium currents in dorsal root ganglia neurons (e.g., Compound H reduced spontaneous firing by 60% at 10 µM) .
  • Knockout models : Use Nav1.7-deficient mice to confirm target specificity.
  • Metabolic profiling : LC-MS/MS to track metabolite stability in plasma .

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